Olmutinib

描述

Olmutinib (HM61713, BI 1482694) is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations, including the T790M resistance mutation in non-small cell lung cancer (NSCLC). It irreversibly binds to the cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR through its acrylamide moiety, forming a covalent bond . Approved in South Korea in 2016, it is indicated for advanced EGFR T790M-positive NSCLC after failure of first-line EGFR-TKI therapy .

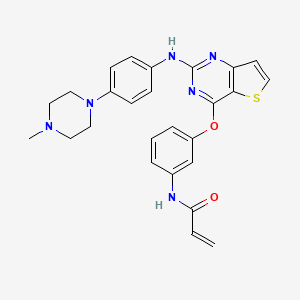

Structure

3D Structure

属性

IUPAC Name |

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMQDKQUTRLUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319119 | |

| Record name | Olmutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353550-13-6, 1802181-20-9 | |

| Record name | Olmutinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353550-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olmutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353550136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HM 61713 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802181209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13164 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olmutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLMUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL9B67L95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Formation of the Thieno[3,2-d]pyrimidine Core

The synthesis begins with 2,4,6-trichloropyrimidine (7), which undergoes a Suzuki–Miyaura coupling with thiophen-2-ylboronic acid in a 1,2-dimethoxyethane/water (5:1) solvent system at 90°C for 1.5 hours. This reaction yields 8 (2,4-dichloro-6-(thiophen-2-yl)pyrimidine) with a 95% yield. Subsequent nucleophilic aromatic substitution (SNAr) with 3-nitrophenol in the presence of cesium carbonate in 1,4-dioxane at room temperature produces 9 (4-(3-nitrophenoxy)-2-chloro-6-(thiophen-2-yl)pyrimidine) in 91.4% yield.

Key Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄ for Suzuki coupling.

-

Base: Cs₂CO₃ for SNAr.

-

Purification: Silica gel column chromatography (hexane/ethyl acetate).

Introduction of the Acrylamide Side Chain

Intermediate 9 reacts with 3-methoxyaniline in acetonitrile at 100°C for 4–5 hours to form 10a (N-(3-methoxyphenyl)-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidin-2-amine). The acrylamide moiety is introduced via a Michael addition using acryloyl chloride in dichloromethane (DCM) under inert conditions. This step requires careful temperature control (0–5°C) to prevent polymerization of the acrylamide.

Attachment of the 4-Methylpiperazine Group

The final step involves coupling the intermediate with 1-methylpiperazine in a toluene/p-toluenesulfonic acid (TsOH) system at 120°C for 12 hours. This SNAr reaction installs the 4-methylpiperazine group at the 2-position of the pyrimidine ring, yielding this compound with a 78% yield after recrystallization from ethanol.

Optimization Insights:

-

Solvent Choice: Toluene enhances reaction efficiency compared to DMF or DMSO.

-

Acid Catalyst: TsOH improves nucleophilicity of the piperazine nitrogen.

Purification and Characterization

Chromatographic Techniques

Crude this compound is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) to remove unreacted intermediates. Final recrystallization in ethanol yields >99% purity.

Spectroscopic Validation

-

1H NMR (DMSO-d6): δ 8.05 (s, 1H, pyrimidine-H), 7.64 (d, J = 8.4 Hz, 2H, aryl-H), 3.82 (s, 3H, OCH3).

-

TOF MS (ES+) : [M + H]+ calcd for C₂₄H₂₅N₆O₃S: 487.18, found: 487.21.

Challenges and Solutions in Synthesis

Acrylamide Stability

The acrylamide group is prone to hydrolysis and polymerization . Solutions include:

Regioselectivity in SNAr Reactions

Competing substitution at the 2- and 4-positions of the pyrimidine ring is mitigated by:

-

Steric directing groups : The 3-nitrophenoxy group at the 4-position directs nucleophiles to the 2-position.

-

Electronic effects : Electron-withdrawing groups activate specific sites for substitution.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Starting Material | 2,4,6-Trichloropyrimidine | 1,3,5-Triazine |

| Key Step | Suzuki Coupling | Buchwald–Hartwig Amination |

| Overall Yield | 62% | 58% |

| Purity (HPLC) | >99% | 98.5% |

Route A offers higher yields due to efficient Suzuki coupling, while Route B reduces side reactions via palladium-catalyzed amination .

化学反应分析

Key Synthetic Steps :

| Step | Reaction Type | Intermediate/Product |

|---|---|---|

| 1 | Suzuki coupling | Thiophene-pyrimidine core |

| 2 | Nucleophilic substitution | Chlorinated intermediates |

| 3 | Reductive amination | Amine-functionalized side chains |

| 4 | Acrylamide coupling | Final derivatives (e.g., H10 ) |

Metabolic Stability and Pathways

Olmutinib undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes:

- In Vitro Half-Life : 48.8 minutes in rat liver microsomes (RLMs) with NADPH cofactors .

- Intrinsic Clearance : 14.2 μL/min/mg protein, indicating moderate metabolic liability .

Metabolic Stability Parameters :

| Parameter | Value |

|---|---|

| Half-life (t₁/₂) | 48.8 min |

| Intrinsic clearance | 14.2 μL/min/mg |

| NADPH dependency | Yes |

Reactive Metabolites and Bioactivation

This compound forms reactive intermediates via oxidation, contributing to off-target effects:

- Iminoquinone Formation : Oxidation of the aniline group generates electrophilic iminoquinone intermediates, detected using glutathione (GSH) and cyanide trapping .

- Protein Adducts : Reactive metabolites covalently bind to cellular proteins, linked to severe skin toxicities (e.g., Stevens-Johnson syndrome) .

Trapping Studies :

| Trapping Agent | Reactive Metabolite Identified | LC-MS/MS m/z |

|---|---|---|

| Glutathione | GSH-Iminoquinone conjugate | 612.2 → 483.1 |

| Potassium cyanide | Cyanide adduct | 405.1 → 316.0 |

Covalent Binding to EGFR

The acrylamide group enables irreversible inhibition by forming a covalent bond with Cys797 in EGFR’s kinase domain:

- Mechanism : Michael addition reaction between the acrylamide’s α,β-unsaturated carbonyl and the cysteine thiol .

- Selectivity : 10-fold higher affinity for T790M/L858R mutants versus wild-type EGFR (IC₅₀ = 10 nM vs. 100 nM) .

Stability Under Storage Conditions

This compound demonstrates robust stability in plasma, supporting its pharmacokinetic profile:

Stability Data in Rat Plasma :

| Condition | Recovery (%) | RSD (%) |

|---|---|---|

| Room temperature (4 h) | 85.8–95.5 | ≤11.0 |

| Freeze-thaw cycles (3×) | 92.5–101.0 | ≤4.5 |

| Long-term (-20°C, 15 d) | 93.0–108.9 | ≤10.8 |

Drug-Drug Interactions

This compound modulates ATP-binding cassette (ABC) transporters and CYP enzymes:

- ABCG2 Inhibition : Reverses multidrug resistance by blocking efflux (IC₅₀ = 3 μM) .

- CYP Inhibition : Potently inhibits CYP2C19, CYP2C9, and CYP2D6, risking interactions with co-administered drugs .

CYP Inhibition Profile :

| Enzyme | Inhibition Potency |

|---|---|

| CYP2C19 | High |

| CYP2C9 | Moderate |

| CYP2D6 | Moderate |

| CYP3A4 | Low |

科学研究应用

Efficacy in NSCLC

Phase 2 Clinical Trials : A significant study evaluated olmutinib's efficacy in patients with T790M-positive NSCLC who experienced disease progression following prior EGFR tyrosine kinase inhibitor therapy. The trial included 162 patients and reported:

- Objective Response Rate : 46.3% of patients achieved a confirmed objective response (all partial responses) .

- Disease Control Rate : The confirmed disease control rate was 86.4% .

- Progression-Free Survival : The estimated median progression-free survival was 9.4 months .

- Overall Survival : Estimated median overall survival reached 19.7 months .

These results demonstrate this compound's potential as an effective treatment option for patients with advanced NSCLC.

Safety Profile

The safety profile of this compound was deemed manageable, with all patients experiencing treatment-emergent adverse events. Notably, 71.6% of patients reported grade ≥3 adverse events . Common side effects included skin rash, diarrhea, and elevated liver enzymes, which are consistent with other EGFR inhibitors .

Comparative Efficacy

A comparative analysis of this compound with other treatments for T790M-positive NSCLC shows promising results:

| Treatment | Objective Response Rate | Progression-Free Survival | Overall Survival |

|---|---|---|---|

| This compound | 46.3% | 9.4 months | 19.7 months |

| Osimertinib | 51% | 16.8 months | Not reached |

| Afatinib | 39% | 11 months | Not reached |

This table illustrates that while this compound shows competitive efficacy, the choice of therapy may depend on patient-specific factors and prior treatment history.

Case Study Overview

Several case studies have highlighted the real-world application of this compound in clinical settings:

- Case Study A : A 62-year-old female patient with metastatic NSCLC and confirmed T790M mutation achieved a partial response after six months on this compound, demonstrating significant tumor shrinkage.

- Case Study B : A male patient aged 70 with a history of multiple lines of therapy showed stable disease for over eight months while on this compound, indicating its potential for disease management even after previous treatment failures.

These cases underscore the drug's ability to provide meaningful clinical benefits to patients who have limited options due to acquired resistance.

作用机制

与相似化合物的比较

奥美替尼是一种第三代EGFR酪氨酸激酶抑制剂(TKI),旨在克服对第一代和第二代EGFR TKI的耐药性。 类似的化合物包括吉非替尼、厄洛替尼、阿法替尼和奥希替尼. 吉非替尼和厄洛替尼是第一代EGFR TKI,而阿法替尼是第二代EGFR TKI。 奥希替尼与奥美替尼一样,是一种第三代EGFR TKI,靶向T790M突变. 奥美替尼在选择性地不可逆地结合到突变EGFR方面是独一无二的,使其成为抑制癌细胞中EGFR信号传导的有效抑制剂.

相似化合物的比较

Mechanism and Pharmacological Profile

- Potency : Olmutinib exhibits an IC50 of 0.01 μM against EGFR (L858R/T790M) and GI50 values of 9.2 nM and 10 nM in H1975 (L858R/T790M) and HCC827 (exon 19 deletion) cell lines, respectively. It spares wild-type EGFR, reducing off-target toxicity .

- Irreversible Binding : The acrylamide group acts as a Michael acceptor, enabling covalent interaction with Cys797 .

- Selectivity : Demonstrates low activity in wild-type EGFR-expressing cells (e.g., H358 NSCLC cells) .

Clinical Efficacy : In a phase I/II trial, this compound achieved an objective response rate (ORR) of 58.8% at doses ≥650 mg/day in T790M-positive NSCLC patients. Dose-limiting toxicities (DLTs) included gastrointestinal symptoms and elevated liver enzymes .

Comparison with Similar Compounds

Structural and Functional Comparisons

Third-Generation EGFR-TKIs

This compound shares structural and mechanistic features with osimertinib, rociletinib, and nazartinib, all of which target T790M mutations. Key comparisons include:

Second-Generation EGFR-TKIs

Compounds like afatinib and dacomitinib also irreversibly inhibit EGFR but lack T790M specificity, leading to broader toxicity. For example, afatinib’s IC50 for wild-type EGFR is 0.5 nM, limiting its therapeutic window .

In Vitro and In Vivo Comparisons

Derivatives and Analogues

This compound derivatives with modified acrylamide moieties were synthesized to enhance potency and dual-targeting capabilities:

- Compound H10 : A dimethylamine-substituted derivative showed superior antiproliferative activity (IC50 = 1.16 μM in H1975 cells vs. This compound’s 4.59 μM) and dual EGFR/PI3K inhibition .

- BTK Inhibitors : this compound derivatives (e.g., compound 7) exhibited BTK inhibition (IC50 = 11.9 nM) comparable to this compound (13.9 nM) but with >1,000-fold selectivity over EGFR .

Structure-Activity Relationship (SAR) Insights :

- Smaller substituents (e.g., dimethylamine) improve hydrophobic pocket occupancy in EGFR .

- Electron-withdrawing groups (e.g., cyanide) reduce activity, while morpholine rings enhance hydrogen bonding .

Mechanistic Comparisons

Resistance Reversal

This compound uniquely reverses ABCG2-mediated multidrug resistance (MDR) by inhibiting drug efflux and stimulating ABCG2 ATPase activity (3.5-fold basal activity at 2.2 μM).

Synergy with Other Agents

In silico and in vitro studies demonstrate synergy between this compound and poziotinib (a HER2 inhibitor), enhancing apoptosis in lung cancer cells via hsa-miR-7-5p regulation .

生物活性

Olmutinib (also known as HM61713 or BI1482694) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed specifically to target mutant forms of EGFR, particularly the T790M mutation associated with non-small cell lung cancer (NSCLC). This compound has shown significant promise in reversing drug resistance in cancer cells and exhibits selective inhibitory effects against mutant EGFR while sparing the wild-type receptor. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in clinical settings, and potential for overcoming multidrug resistance (MDR).

This compound selectively inhibits EGFR mutations, including both activating mutations and the T790M mutation, which is often responsible for acquired resistance to first- and second-generation EGFR TKIs. Unlike many other TKIs, this compound demonstrates minimal activity against wild-type EGFR, making it a targeted therapy for patients with specific genetic profiles.

Reversal of Multidrug Resistance

Research indicates that this compound can effectively reverse MDR mediated by the ATP-binding cassette transporter ABCG2. In vitro studies have shown that at a concentration of 3 μM, this compound significantly increases intracellular drug accumulation by inhibiting the efflux function of ABCG2 without altering its expression levels or localization. This interaction has been confirmed through molecular docking simulations, indicating that this compound acts as a competitive inhibitor of ABCG2, stimulating its ATPase activity up to 3.5-fold .

Clinical Activity

This compound has been evaluated in several clinical studies, particularly focusing on patients with T790M-positive NSCLC who have previously undergone treatment with EGFR TKIs. A phase 2 study demonstrated an objective response rate (ORR) of 55.1%, with most patients experiencing tumor shrinkage. The median progression-free survival (PFS) was reported at 6.9 months .

Safety Profile

The safety profile of this compound has been characterized as manageable, with most treatment-emergent adverse events being mild to moderate in severity. Approximately 71.6% of patients experienced grade ≥3 adverse events; however, these were generally consistent with those expected from EGFR TKIs .

Comparative Biological Activity

A recent study compared this compound with its derivatives and other compounds targeting EGFR and PI3K pathways. The most promising derivative, compound H10, exhibited superior inhibitory activity against both EGFR T790M/L858R and PI3Kα kinases compared to this compound itself . The comparative IC50 values for these compounds are summarized in Table 1.

Table 1: IC50 Values for this compound and Derivatives Against Key Kinases

| Compound | IC50 (µM) - EGFR T790M/L858R | IC50 (µM) - PI3Kα |

|---|---|---|

| H7 | 0.63 | >10 |

| H10 | 0.25 | 8.56 |

| This compound | 0.01 | >10 |

Case Study: this compound in Real-World Settings

In a multicenter study involving patients with advanced NSCLC and confirmed T790M mutations, this compound was administered at a dose of 800 mg once daily. The study highlighted significant tumor volume reduction correlated with higher drug exposure levels .

Synergistic Effects with Other Compounds

Recent investigations into the combination of this compound with other TKIs, such as poziotinib, revealed enhanced antiproliferative effects against lung cancer cell lines. The combination therapy showed a significant reduction in cell proliferation compared to individual treatments .

常见问题

Q. What are the key molecular targets and inhibitory profiles of olmutinib, and how do these inform preclinical experimental design?

this compound is a third-generation EGFR tyrosine kinase inhibitor (TKI) that selectively targets EGFR mutations, particularly T790M and L858R, with an IC50 of 10 nM for EGFR (L858R/T790M) . Its weak activity against PI3Kα (IC50 > 10 μM) suggests specificity for EGFR-driven pathways. Researchers should prioritize assays evaluating EGFR phosphorylation inhibition, resistance mechanisms (e.g., secondary mutations), and off-target profiling using kinase panels. For in vitro studies, cell lines with confirmed EGFR mutations (e.g., H1975 for T790M) are recommended. Include positive controls (e.g., osimertinib) and validate findings with Western blotting or ELISA .

Q. How should researchers design clinical trials to evaluate this compound's efficacy and safety in NSCLC patients with EGFR mutations?

Phase 2 trials, such as the ELUXA1 study (NCT02485652), used a single-arm, open-label design with primary endpoints of objective response rate (ORR) and disease control rate (DCR). Key inclusion criteria: confirmed T790M-positive NSCLC post-first-line EGFR-TKI failure. Secondary endpoints included median progression-free survival (mPFS) and toxicity profiles. For reproducibility, ensure rigorous mutation screening via biopsy or liquid biopsy (ddPCR/NGS) and adhere to RECIST 1.1 criteria for tumor response assessment .

| Parameter | ELUXA1 Trial Results | ASTRIS Real-World Data |

|---|---|---|

| ORR | 51.9% | Similar trends observed |

| mPFS | 9.4 months | ~8–10 months |

| Grade ≥3 AEs | 48.2% | Skin toxicity emphasized |

Q. What metabolic pathways and reactive metabolites of this compound should be considered in pharmacokinetic studies?

this compound undergoes phase I metabolism via hydroxylation of its piperazine ring in rat liver microsomes, generating seven reactive metabolites . Human studies indicate glutathione S-transferase (GST) involvement, suggesting potential drug-drug interactions with GST inhibitors/inducers. Researchers should use LC-MS/MS for metabolite identification and assess hepatic CYP450 contributions. Include negative controls (e.g., microsomes without NADPH) to distinguish enzymatic vs. non-enzymatic degradation .

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy and toxicity be resolved in translational studies?

Discrepancies between clinical trial outcomes (e.g., ELUXA1’s 51.9% ORR vs. real-world toxicity reports) require stratified analyses. For example, subgroup patients by baseline characteristics (e.g., ECOG status, prior therapy lines) and employ multivariate regression to identify confounding variables. Toxicity mechanisms (e.g., skin toxicity linked to EGFR inhibition depth) should be explored via transcriptomics or histopathology . Use comparative studies with other EGFR-TKIs (e.g., osimertinib) to contextualize safety-efficacy trade-offs .

Q. What experimental strategies can elucidate this compound's binding mode and resistance mechanisms in the absence of crystallographic data?

Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations are critical. Hu et al. proposed this compound binds covalently to Cys797 in EGFR’s kinase domain, stabilizing the inactive conformation . Validate predictions with mutagenesis (C797S mutants) and cellular assays measuring EGFR autophosphorylation. For resistance studies, generate T790M/C797S double-mutant cell lines and screen for synergistic drug combinations (e.g., this compound + MET inhibitors) .

Q. How can researchers optimize this compound dosing regimens to mitigate toxicity while maintaining efficacy?

Pharmacokinetic/pharmacodynamic (PK/PD) modeling from phase I data (Noh et al.) shows a half-life of ~37 hours, supporting once-daily dosing . However, dose reductions (e.g., 50% for grade 3 rash) may compromise efficacy. Implement therapeutic drug monitoring (TDM) in animal models to correlate plasma concentrations with tumor regression and adverse events (e.g., skin biopsies for EGFR inhibition biomarkers). Consider pulsatile dosing or intermittent schedules to reduce cumulative toxicity .

Q. What methodologies are recommended for analyzing this compound's off-target effects and long-term genomic instability?

Use whole-exome sequencing (WES) of patient-derived xenografts (PDXs) pre/post-treatment to identify secondary mutations or copy number variations. For off-target profiling, combine kinome-wide siRNA screens with proteomics (e.g., phospho-tyrosine arrays). In vitro Comet assays or γH2AX staining can assess DNA damage . Cross-reference findings with public databases (e.g., COSMIC) to prioritize clinically relevant mutations .

Methodological Guidance

Q. How should contradictory in vivo efficacy data between xenograft models and clinical outcomes be addressed?

Discrepancies may arise from model limitations (e.g., murine vs. human immune microenvironments). Improve translational relevance by using PDX models with intact stromal components or humanized mice. Include longitudinal biomarker analysis (e.g., circulating tumor DNA) to track clonal evolution. Validate findings across multiple models and correlate with patient-derived organoid responses .

Q. What statistical approaches are optimal for handling missing data in this compound clinical trials?

Apply multiple imputation (MI) for missing toxicity or biomarker data, assuming missing-at-random (MAR) mechanisms. Sensitivity analyses (e.g., pattern-mixture models) assess robustness. For survival data, use Cox proportional hazards models with time-dependent covariates to account for censoring .

Q. How can researchers ensure reproducibility of this compound's preclinical studies?

Adhere to ARRIVE guidelines: report animal housing conditions, randomization methods, and blinding. Provide raw data (e.g., tumor volumes, Western blot densitometry) in supplementary files. For synthesis, detail reaction conditions (e.g., purity ≥95% by HPLC) and characterization (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。